Acetic acid;3-methoxybenzene-1,2-diol
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Overview
Description
Acetic acid;3-methoxybenzene-1,2-diol is an organic compound that combines the properties of acetic acid and 3-methoxybenzene-1,2-diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 3-methoxybenzene-1,2-diol, also known as guaiacol, is a naturally occurring organic compound with a methoxy group and two hydroxyl groups attached to a benzene ring. This compound is known for its aromatic properties and is often used in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxybenzene-1,2-diol can be achieved through several methods. One common method involves the esterification of 3-methoxybenzene-1,2-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or crystallization may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Acetic acid;3-methoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxycatechol: Similar structure with a methoxy group and two hydroxyl groups on a benzene ring.
Guaiacol: Another name for 3-methoxybenzene-1,2-diol, commonly used in the synthesis of various chemicals.
Catechol: A benzene ring with two hydroxyl groups, lacking the methoxy group present in 3-methoxybenzene-1,2-diol.
Uniqueness
Acetic acid;3-methoxybenzene-1,2-diol is unique due to its combination of acetic acid and 3-methoxybenzene-1,2-diol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
111211-64-4 |
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Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
acetic acid;3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H8O3.2C2H4O2/c1-10-6-4-2-3-5(8)7(6)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4) |
InChI Key |
QQIUSVLNJFTJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=CC=CC(=C1O)O |
Origin of Product |
United States |
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